Product packaging for 2-(3-Nitrobenzyl)isoindoline-1,3-dione(Cat. No.:CAS No. 21081-63-0)

2-(3-Nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B3049573
CAS No.: 21081-63-0
M. Wt: 282.25 g/mol
InChI Key: SIMHDCASOMEHDY-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)isoindoline-1,3-dione ( 21081-63-0) is a synthetic nitro-substituted isoindoline derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol, is characterized as a yellow to white solid . The core phthalimide scaffold is recognized as a privileged structure in drug discovery, enabling interactions with diverse biological targets. This compound serves as a key intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its potential as a lead compound for developing new antimicrobial and anticancer agents. Structural analogues based on the isoindoline-1,3-dione core have demonstrated promising inhibitory effects against various bacterial strains, including Bacillus spp. and Escherichia coli , as well as antifungal activity against species such as Aspergillus spp. and Trichoderma spp. . The nitrobenzyl substituent is a critical functional modification that can enhance these biological activities. The mechanism of action for phthalimide derivatives is multifaceted. Research indicates that the isoindoline-1,3-dione moiety can interact with cytochrome P450 enzymes in fungi, thereby disrupting ergosterol synthesis and compromising fungal cell membrane integrity . Furthermore, structurally related 2-(4-Substituted-Benzyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic activity, positioning them as potential anticancer agents for further development . Researchers value this compound for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against microbial and cellular targets. Handling Note: This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the specific Material Safety Data Sheet for safe handling and storage recommendations, which include sealing in dry conditions and storing at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O4 B3049573 2-(3-Nitrobenzyl)isoindoline-1,3-dione CAS No. 21081-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)15(19)16(14)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHDCASOMEHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309538
Record name MS-1845
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21081-63-0
Record name NSC212262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Nitrobenzyl Isoindoline 1,3 Dione and Its Analogs

Classical and Contemporary Synthetic Routes to Isoindoline-1,3-diones

The construction of the isoindoline-1,3-dione (phthalimide) core is central to the synthesis of the target compound and its analogs. Over the years, synthetic strategies have evolved from traditional high-temperature condensations to more sophisticated and milder catalytic systems.

Condensation Reactions with Phthalic Anhydride (B1165640) and Amines

The most traditional and direct method for synthesizing N-substituted phthalimides, including 2-(3-nitrobenzyl)isoindoline-1,3-dione, is the condensation reaction between phthalic anhydride and a primary amine. acs.orgyoutube.com This reaction, a cornerstone of imide synthesis, involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. This step forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.

The synthesis of this compound is achieved by reacting phthalic anhydride with 3-nitrobenzylamine. The reaction is typically carried out by heating the reactants, often in a solvent such as glacial acetic acid, or sometimes under solvent-free melt conditions. researchgate.netepo.org The use of a dehydrating agent or an acidic catalyst can facilitate the cyclization step. researchgate.net While robust and widely applicable, these methods often require high temperatures and can be unsuitable for sensitive substrates.

Amine PrecursorReaction ConditionsYield
Primary Amines (General)Acetic Acid, 110 °C, Sulphamic Acid Catalyst86-98% researchgate.net
Various AminesMicrowave Irradiation, 150-250 °C, 3-10 min52-89% researchgate.netderpharmachemica.com
3-NitrobenzylamineConventional Heating in Solvent (e.g., Acetic Acid)Good to Excellent

Multi-Step Synthesis Strategies

More complex isoindoline-1,3-dione analogs can be prepared through multi-step sequences that allow for greater control over the final structure. syrris.jp One such strategy involves the modification of a pre-formed phthalimide (B116566) ring. For instance, potassium phthalimide can be alkylated with a suitable benzyl (B1604629) halide, a classic approach known as the Gabriel synthesis. To obtain the target compound, this would involve reacting potassium phthalimide with 3-nitrobenzyl bromide.

Another multi-step approach involves building the desired functionality onto the aromatic ring of the phthalimide core after its formation. A key example is the nitration of a precursor N-substituted phthalimide. One could synthesize 2-benzylisoindoline-1,3-dione first and then introduce the nitro group onto the benzyl ring using nitrating agents like a mixture of nitric and sulfuric acid. This allows for regioselective synthesis depending on the directing effects of the existing substituent.

Metal-Catalyzed and Metal-Free Approaches to Phthalimides

Modern organic synthesis has introduced a variety of metal-catalyzed and metal-free methods for constructing phthalimides, often under milder conditions than classical approaches. rsc.orgnih.gov

Metal-Catalyzed Synthesis: Transition metals like palladium, copper, nickel, and rhodium are effective catalysts for forming the C-N bonds necessary for the phthalimide ring. rsc.org

Palladium-catalyzed methods include the carbonylative cyclization of N-substituted 2-iodobenzamides. rsc.org

Copper-catalyzed reactions can assemble phthalimides from starting materials like 2-halobenzoic acids, amines, and a cyanide source (e.g., TMSCN) in water. acs.orgrsc.org

Nickel-catalyzed coupling of isocyanates with ortho-iodobenzenes represents another route. rsc.org

These catalytic methods offer pathways that avoid harsh dehydrating conditions and expand the range of compatible functional groups.

Metal-Free Synthesis: Driven by the principles of green chemistry, several metal-free approaches have also been developed. rsc.orgresearchgate.net

Organocatalysis: N-Heterocyclic carbenes (NHCs) can catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.govchemrxiv.org Imidazole has also been used to catalyze the formation of phthalimides from phthalic acid and ureas. rsc.org

Base/Acid Catalysis: Simple organic or inorganic bases and acids can be used to promote the cyclization of phthalamic acids.

Novel Reagents: An efficient metal-free protocol involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a carbon monoxide surrogate to build the second carbonyl group of the imide. acs.org

Precursor Chemistry and Derivatization

The synthesis of analogs of this compound relies on the strategic use of substituted precursors. By modifying either the phthalic anhydride component or the amine component, a wide array of structurally diverse compounds can be generated.

Role of Substituted Phthalic Anhydrides

To create analogs where the isoindoline-1,3-dione core itself is substituted, one can start with a substituted phthalic anhydride. nasa.gov For example, reacting 3-nitrophthalic anhydride or 4-nitrophthalic anhydride with various primary amines (including benzylamine) yields N-substituted nitrophthalimides. This approach places the nitro group on the bicyclic ring system rather than on the N-benzyl substituent. This method is a powerful tool for generating constitutional isomers and exploring how the position of the electron-withdrawing nitro group on the core structure affects the molecule's properties.

Phthalic Anhydride PrecursorAmine PrecursorResulting Compound Class
3-Nitrophthalic AnhydrideR-NH₂4-Nitro-N-substituted phthalimides
4-Nitrophthalic AnhydrideR-NH₂5-Nitro-N-substituted phthalimides
Tetrachlorophthalic AnhydrideR-NH₂Tetrachloro-N-substituted phthalimides nih.gov

Incorporation of Substituted Nitrobenzyl Amine Precursors

The most direct way to generate analogs of this compound is to vary the structure of the amine precursor while using standard phthalic anhydride. nih.govnih.gov By substituting 3-nitrobenzylamine with other isomers or differently substituted benzylamines, a library of related compounds can be synthesized via the condensation reaction described in section 2.1.1.

For example:

Using 2-nitrobenzylamine yields 2-(2-nitrobenzyl)isoindoline-1,3-dione.

Using 4-nitrobenzylamine yields 2-(4-nitrobenzyl)isoindoline-1,3-dione.

Using benzylamines with other substituents (e.g., fluoro, chloro, methyl) allows for systematic studies of electronic and steric effects. nih.gov

This precursor-directed approach is highly efficient for creating a focused library of compounds with modifications specifically at the N-substituent position.

Reactivity and Reaction Mechanisms of 2 3 Nitrobenzyl Isoindoline 1,3 Dione

Intramolecular Transformations of the Nitrobenzyl Moiety

The 3-nitrobenzyl group is the primary site for intramolecular reactions, which are often initiated by photochemical energy or chemical reagents that alter the oxidation state of the nitro group.

Photochemical Rearrangements

While the photochemistry of ortho-nitrobenzyl compounds is extensively documented to proceed via a Norrish Type II reaction, involving abstraction of a benzylic hydrogen by the excited nitro group to form an aci-nitro intermediate, the pathways for meta-nitrobenzyl derivatives are distinct. wikipedia.org For 2-(3-nitrobenzyl)isoindoline-1,3-dione, photochemical excitation is not expected to follow the classic o-nitrobenzyl rearrangement due to the unfavorable geometry for direct hydrogen abstraction.

However, studies on related meta-nitrobenzyl alcohols have shown that an intramolecular photoredox pathway is possible in aqueous solutions. This reaction results in the concurrent reduction of the nitro group and oxidation of the benzylic carbon. nih.gov This transformation is notably absent in organic solvents, indicating a specific role of water in the reaction mechanism. It is plausible that this compound could undergo a similar aqueous-phase photoredox reaction, potentially leading to the formation of 3-nitroso- and 3-hydroxylamino- derivatives coupled with oxidation at the benzylic position.

Non-Photochemical Rearrangements and Cyclizations

Non-photochemical rearrangements for meta-nitrobenzyl systems are less common than for their ortho counterparts. The direct intramolecular nucleophilic displacement of a nitro group, a reaction observed in some o-nitrobenzyl systems to form heterocyclic products, is not a feasible pathway from the meta position due to geometric constraints. rsc.org

However, cyclization reactions can be induced following chemical modification of the nitro group. For instance, reduction of the nitro group to an amino group would generate 2-(3-aminobenzyl)isoindoline-1,3-dione. The resulting amino group could then participate in intramolecular cyclization reactions if a suitable electrophilic site is present or introduced, though this is a multi-step process rather than a direct rearrangement of the starting molecule. Another potential, though less documented, pathway involves the formation of a benzylic carbanion, which could theoretically initiate cyclization, but this would require a strong base and is not a typical rearrangement pathway for this structure. Research has shown that under harsh acidic conditions (triflic acid), related compounds can undergo cyclization via electrophilic aromatic substitution, but this involves protonation of the nitro group and subsequent reaction with the tethered phenyl ring. researchgate.net

Intramolecular Redox Pathways

Intramolecular redox reactions are a key feature of nitrobenzyl chemistry. Beyond the photochemical pathways mentioned, chemical methods can induce similar transformations. The reduction of the nitro group is a common strategy in synthesis. Reagents like SnCl₂/HCl, H₂/Pd-C, or triethyl phosphite (B83602) can reduce the nitro group to various states (nitroso, hydroxylamino, or amino). researchgate.net

In the context of this compound, such a reduction could initiate a cascade leading to cyclization. For example, partial reduction to a hydroxylamine (B1172632), followed by acid-catalyzed cyclization and dehydration, could lead to the formation of novel heterocyclic structures. While specific studies on this molecule are limited, the general principle of using the nitro group as a precursor for intramolecular cyclization via reductive pathways is well-established in organic synthesis. nih.gov

Intermolecular Reactions

The intermolecular reactivity of this compound is governed by the nucleophilic potential of the imide carbonyls and the electrophilic substitution susceptibility of its two distinct aromatic rings.

Nucleophilic Reactivity of the Isoindoline (B1297411) Imide

The isoindoline-1,3-dione (phthalimide) moiety contains two electrophilic carbonyl carbons. These carbons are susceptible to attack by strong nucleophiles. A classic reaction involving this functional group is hydrazinolysis. Treatment of N-substituted phthalimides with hydrazine (B178648) (NH₂NH₂) leads to the cleavage of the imide ring, releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.com This method, known as the Ing-Manske procedure, is a common final step in the Gabriel synthesis of primary amines. masterorganicchemistry.com

Applying this to this compound, reaction with hydrazine would yield 3-nitrobenzylamine.

Table 1: Representative Nucleophilic Cleavage of the Phthalimide (B116566) Moiety

Reagent Product Reaction Type
Hydrazine (NH₂NH₂) 3-Nitrobenzylamine Hydrazinolysis

Electrophilic Substitution on Aromatic Rings

The molecule contains two aromatic rings with different substitution patterns, leading to distinct reactivities toward electrophilic aromatic substitution (EAS). wikipedia.org

The 3-Nitrobenzyl Ring: This ring is substituted with two electron-withdrawing, deactivating groups: the nitro group (-NO₂) and the (isoindoline-1,3-dion-2-yl)methyl group (-CH₂-R).

Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director due to both inductive and resonance effects. youtube.comsavemyexams.com

Benzyl-type Group (-CH₂-R): This group is generally considered weakly deactivating via an inductive effect. lumenlearning.com

The combined effect of these two groups makes the 3-nitrobenzyl ring highly deactivated towards electrophiles like nitronium (NO₂⁺) or bromine (Br₂). stackexchange.com Substitution, if it occurs, will be directed to the positions least deactivated. The positions ortho (2, 4) and para (6) to the nitro group are strongly deactivated by its resonance effect. The position meta to the nitro group (position 5) is the most favorable site for attack. The directing effects reinforce substitution at position 5, which is meta to both existing substituents.

The Phthalimide Ring: This ring is part of the isoindoline-1,3-dione structure. The two adjacent carbonyl groups exert a very strong electron-withdrawing effect on this aromatic ring, making it extremely deactivated towards electrophilic attack. It is significantly less reactive than the already deactivated 3-nitrobenzyl ring. Consequently, electrophilic substitution is highly unlikely to occur on this ring under standard conditions. masterorganicchemistry.com

| C6 | para (Strongly Deactivated) | ortho (Deactivated) | Highly Unfavorable |

Redox Chemistry Involving the Nitro Group

The redox chemistry of this compound is primarily centered around the transformations of the aromatic nitro group. This functional group is highly susceptible to reduction under various conditions, leading to a range of nitrogen-containing functionalities. The specific product obtained is largely dependent on the reducing agent employed and the reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amine, yielding 2-(3-aminobenzyl)isoindoline-1,3-dione. This is a crucial reaction in synthetic chemistry as it provides a pathway to introduce an amino group. A variety of methods can be employed to achieve this reduction. Catalytic hydrogenation is a widely used and efficient method, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of a hydrogen source. rsc.orgwikipedia.orgcommonorganicchemistry.com

Chemical reduction methods are also prevalent. The use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, is a classic approach for the reduction of aromatic nitro compounds. masterorganicchemistry.com Another common reagent is tin(II) chloride (SnCl₂), which offers a milder alternative for this transformation. commonorganicchemistry.com

Under controlled or milder reduction conditions, it is possible to obtain intermediate reduction products. For instance, the partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine, 2-(3-(hydroxyamino)benzyl)isoindoline-1,3-dione. rsc.org Further intermediate species in the reduction pathway from the nitro group to the amine include the nitroso and azoxy compounds, though these are often transient and not isolated. strath.ac.uk The selective formation of these intermediates requires careful selection of reagents and reaction parameters.

The following table summarizes common reduction methods applicable to aromatic nitro compounds, which are expected to be relevant for the transformation of this compound.

Reagent/CatalystTypical ProductNotes
H₂, Pd/CAmineCommon and efficient catalytic hydrogenation method.
Fe, HClAmineClassic metal/acid reduction (Béchamp reduction).
SnCl₂AmineMild reducing agent.
NaBH₄Amine/HydroxylamineOutcome can depend on catalyst and conditions.
Zn, NH₄ClHydroxylamineConditions favoring partial reduction.

Mechanistic Investigations

The mechanistic pathways of the reactions involving this compound, particularly those concerning the nitro group, are complex and can involve various transient species and competing processes.

Elucidation of Transient Intermediates (e.g., Aci-Nitro Anions)

Nitro compounds that possess an alpha-proton, such as this compound, can exist in equilibrium with their tautomeric aci-nitro form (also known as a nitronic acid) under basic conditions. wikipedia.org The deprotonation of the benzylic carbon results in the formation of a nitronate, or aci-nitro anion. This intermediate is characterized by a resonance structure with a double bond between the nitrogen and the benzylic carbon. wikipedia.org

The formation of aci-nitro intermediates is significant as they can influence the reactivity of the molecule. For instance, in photochemical reactions of o-nitrobenzyl compounds, the formation of o-quinonoid aci-nitro species has been identified as a primary step following photoexcitation. strath.ac.ukresearchgate.net While the subject compound is a meta-nitrobenzyl derivative, the potential for aci-nitro anion formation under appropriate conditions remains a key mechanistic consideration. These anions can act as nucleophiles and participate in various chemical transformations.

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical reactions, involving the concerted movement of a proton and an electron. scripps.edu In the context of nitroaromatic compounds, HAT processes can be initiated by photoexcitation. For example, a photoexcited nitro group can act as a powerful hydrogen atom abstractor. rsc.org Studies on related 2-nitroarylethanols have shown that an intramolecular double hydrogen atom abstraction from an adjacent hydroxyalkyl group can be initiated by the photoexcited nitro group. rsc.org

For this compound, the benzylic C-H bonds are potential sites for hydrogen atom abstraction. This process would generate a benzylic radical, which could then undergo further reactions. The propensity for HAT to occur will depend on the reaction conditions, such as the presence of radical initiators or photocatalysts, and the bond dissociation energies of the C-H bonds.

Analysis of Competing Pathways and Side Reaction Mitigation

During the reduction of the nitro group in this compound, several competing pathways and side reactions can occur. One of the primary concerns is the potential for reduction of the phthalimide moiety itself. The phthalimide group is generally stable, but under certain reductive conditions, it can be transformed. For example, catalytic hydrogenation can lead to the formation of an isoindolin-1-one. rsc.org The use of sodium borohydride (B1222165) (NaBH₄) can reduce phthalimides to o-hydroxymethyl benzamides, which can then lactonize to release a primary amine and phthalide. organic-chemistry.orgchemicalbook.com

Therefore, when the desired reaction is the selective reduction of the nitro group, the choice of reducing agent and conditions is critical to avoid unwanted reactions at the phthalimide carbonyls. Milder reducing agents or those with higher chemoselectivity for the nitro group are preferred. commonorganicchemistry.com

Another set of competing reactions involves the formation of dimeric products from the intermediates of nitro group reduction. For instance, the condensation of a nitroso intermediate with a hydroxylamine intermediate can lead to the formation of an azoxy compound. Further reduction can yield azo and hydrazo compounds. strath.ac.uk The formation of these condensation products is often favored under neutral or alkaline conditions. To mitigate these side reactions and favor the formation of the amine, reductions are frequently carried out in acidic media. masterorganicchemistry.com

Careful control of reaction parameters such as temperature, pressure (in catalytic hydrogenation), pH, and the stoichiometry of the reducing agent is essential to minimize side reactions and maximize the yield of the desired product. acsgcipr.org

The following table outlines potential competing reactions and strategies for their mitigation.

Competing ReactionPotential Side ProductMitigation Strategy
Reduction of Phthalimide CarbonylsIsoindolin-1-one, o-Hydroxymethyl BenzamideUse of chemoselective reducing agents for the nitro group (e.g., SnCl₂, Fe/HCl).
Condensation of Reduction IntermediatesAzoxy, Azo, and Hydrazo compoundsPerform the reduction in acidic medium.
Incomplete ReductionHydroxylamine, Nitroso compoundsEnsure sufficient reducing agent and adequate reaction time/conditions for complete conversion to the amine.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of an isoindoline-1,3-dione derivative is distinguished by several characteristic absorption bands.

The most prominent features in the spectrum of 2-(3-Nitrobenzyl)isoindoline-1,3-dione are expected to be the carbonyl (C=O) stretching vibrations of the imide group. Typically, isoindoline-1,3-diones display two distinct C=O stretching bands due to symmetric and asymmetric vibrations, often observed in the range of 1699–1779 cm⁻¹ acgpubs.orgresearchgate.net. Another key functional group is the nitro (NO₂) group, which characteristically exhibits two strong stretching vibrations: an asymmetric stretch usually found between 1500–1560 cm⁻¹ and a symmetric stretch between 1345–1385 cm⁻¹.

Additional expected absorptions include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the methylene (B1212753) (CH₂) bridge, as well as C=C stretching vibrations within the aromatic rings (around 1450–1600 cm⁻¹). The C-N stretching of the imide group can also be observed.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Imide Carbonyl (C=O)Asymmetric Stretch~1770
Imide Carbonyl (C=O)Symmetric Stretch~1700
Nitro (NO₂)Asymmetric Stretch1560 - 1500
Nitro (NO₂)Symmetric Stretch1385 - 1345
Aromatic C=CStretch1600 - 1450
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (CH₂)Stretch3000 - 2850

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into two main regions: aromatic and aliphatic.

Aromatic Region (δ ~7.5-8.5 ppm): This region will contain complex multiplets corresponding to the eight protons of the two aromatic rings. The four protons of the phthalimide (B116566) group typically appear as a symmetric AA'BB' system. The four protons of the 3-nitrophenyl group will show a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the nitro group is expected to be the most downfield.

Aliphatic Region (δ ~4.9 ppm): A singlet corresponding to the two equivalent protons of the methylene (CH₂) bridge connecting the nitrogen atom to the benzyl (B1604629) group is expected in this region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound would include:

Carbonyl Carbons (δ ~167 ppm): The two equivalent imide carbonyl carbons are expected to resonate at a significantly downfield chemical shift.

Aromatic Carbons (δ ~122-148 ppm): This region will show multiple signals for the carbons of the phthalimide and 3-nitrobenzyl rings. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded.

Aliphatic Carbon (δ ~41 ppm): The methylene bridge carbon (N-CH₂) will appear in the aliphatic region.

While specific experimental data for the 3-nitro isomer is not published, analysis of related structures provides a strong basis for predicting the spectral features rsc.orgopenstax.orgspectrabase.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Imide C=O-~167
Phthalimide Aromatic C-H~7.7-7.9~123, ~134
Phthalimide Quaternary Aromatic C-~132
3-Nitrobenzyl Aromatic C-H~7.5-8.2~122-135
3-Nitrobenzyl Quaternary Aromatic C-~140, ~148 (C-NO₂)
N-CH₂~4.9~41

Mass Spectrometry Techniques (e.g., ESI-MS, LCMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₅H₁₀N₂O₄) is 282.25 g/mol bldpharm.com.

Techniques like Electrospray Ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 283. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy rsc.org. For example, the calculated exact mass for the [M+H]⁺ ion of a related compound, 2-(benzyloxy)isoindoline-1,3-dione, was 254.0817, with the found value being 254.0813, demonstrating the precision of the technique rsc.org.

The fragmentation pattern in MS/MS analysis would likely involve the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable 3-nitrobenzyl cation (m/z 136) and a phthalimide radical fragment.

Table 3: Mass Spectrometry Data for this compound

IonFormulaCalculated Mass-to-Charge Ratio (m/z)Technique
[M]⁺C₁₅H₁₀N₂O₄282.06EI-MS
[M+H]⁺C₁₅H₁₁N₂O₄283.07ESI-MS
[M+Na]⁺C₁₅H₁₀N₂O₄Na305.05ESI-MS

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as π–π stacking and hydrogen bonding.

While a crystal structure for this compound itself has not been reported, the structure of a more complex analog, 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], has been elucidated iucr.org. This related structure reveals key features that are likely to be shared. The phthalimide units are largely planar, and the crystal packing is influenced by π–π stacking interactions between the aromatic rings iucr.org. The dihedral angle between the benzyl plane and the phthalimide units in this analog is significant, suggesting a non-coplanar arrangement in the solid state iucr.org. A similar packed and ordered structure would be expected for this compound.

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for purity assessment. For isoindoline-1,3-dione derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) acgpubs.orgresearchgate.net. The compound's purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed for compounds of this polarity. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

UV-Visible Spectroscopy for Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic phthalimide and nitrobenzyl systems.

Studies on similar isoindoline-1,3-dione derivatives show absorption maxima in the range of 300–345 nm researchgate.net. The presence of the nitro group, a strong chromophore, is expected to influence the absorption profile. This technique is valuable for studying the compound's photochemical properties and for quantitative analysis using the Beer-Lambert law.

Computational and Theoretical Studies on 2 3 Nitrobenzyl Isoindoline 1,3 Dione

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental in elucidating the intrinsic properties of 2-(3-Nitrobenzyl)isoindoline-1,3-dione at the atomic level. These in silico approaches provide a detailed understanding of the molecule's electronic characteristics, vibrational modes, and energetic landscape.

Density Functional Theory (DFT) for Electronic and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. semanticscholar.orgmdpi.com For isoindoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry and determine key electronic parameters. mdpi.comacs.org

Studies on this class of compounds reveal that the distribution of electron density is crucial for their biological interactions. researchgate.netnih.gov The molecular electrostatic potential (MESP) map, for instance, identifies the electrophilic and nucleophilic regions of the molecule. acs.orgnih.gov Typically, an orange or red color is observed around the carbonyl oxygens of the isoindoline-1,3-dione ring, indicating a nucleophilic character suitable for acting as a hydrogen-bond acceptor in biological systems. acs.orgresearchgate.net Conversely, blue regions, often around other parts of the structure, signify poor electron density or electrophilic character. acs.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater capacity for electron transfer, which can facilitate stronger binding to target proteins. acs.orgresearchgate.net For related isoindoline-1,3-dione derivatives, compounds with smaller HOMO-LUMO energy gaps have been identified as having higher reactivity. acs.orgresearchgate.net

Table 1: Key Electronic Properties Calculated by DFT for Isoindoline-1,3-dione Derivatives

Property Significance General Findings for Isoindoline-1,3-dione Scaffold
HOMO Energy Represents the ability to donate an electron. Varies depending on substituents.
LUMO Energy Represents the ability to accept an electron. Varies depending on substituents.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability. researchgate.net Smaller gaps correlate with higher reactivity. acs.org
Dipole Moment Measures the polarity of the molecule. Influences solubility and binding interactions.

| MESP | Shows charge distribution and reactive sites. nih.gov | Carbonyl oxygens are nucleophilic; other regions can be electrophilic. acs.org |

Theoretical Vibrational and NMR Calculations

Theoretical calculations are instrumental in interpreting experimental spectroscopic data. DFT methods are frequently used to compute the theoretical vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. acs.orgresearchgate.net These calculated spectra can be correlated with experimental data to confirm the molecular structure. acs.org

For isoindoline-1,3-dione derivatives, calculated vibrational wavenumbers are often found to be slightly higher than experimental values, a common occurrence that is corrected using scaling factors. nih.gov The characteristic carbonyl (C=O) stretching frequencies of the imide ring are a key feature in the IR spectra of these compounds. acs.orgnih.gov Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable insights into the electronic environment of the atoms within the molecule. acs.orgresearchgate.net A strong correlation between the theoretical and experimental spectral data serves to validate the computational model and the synthesized structure. acs.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional representation that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org It is a theoretical concept used to explore the geometric shapes of a molecule, find the most stable conformation (minimum energy), and compute the rates of chemical reactions by identifying transition states and reaction pathways. libretexts.org

For a molecule like this compound, the PES can be mapped to understand the energy landscape associated with conformational changes, such as the rotation around single bonds. The surface reveals energy minima corresponding to stable conformers and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape upon binding to a biological target. While specific PES studies for this exact compound are not detailed in the literature, the general principles apply and are foundational to molecular dynamics simulations. libretexts.orgarxiv.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum mechanical findings to predict how this compound behaves in a complex biological environment. These methods are essential for rational drug design and for understanding the mechanisms of action.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. brieflands.com This method is widely used to understand the binding mode and affinity of potential drug candidates. For the isoindoline-1,3-dione scaffold, docking studies have been performed against various therapeutic targets, including cyclooxygenases (COX), acetylcholinesterase (AChE), and kinases. mdpi.commdpi.comrsc.org

These studies consistently highlight the importance of the isoindoline-1,3-dione moiety in forming key interactions within the active site of the target. The carbonyl oxygens frequently act as hydrogen bond acceptors, forming crucial connections with amino acid residues like Tyrosine and Serine. mdpi.comresearchgate.netnih.gov The planar aromatic rings of the phthalimide (B116566) group often engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tryptophan and Phenylalanine. mdpi.commdpi.com The nitrobenzyl group of the title compound would be expected to participate in specific hydrophobic and potentially polar interactions, further anchoring the ligand in the binding pocket. The binding affinity is often quantified by a docking score or binding free energy (ΔG), with more negative values indicating a more favorable interaction. mdpi.com

Table 2: Common Interactions of Isoindoline-1,3-dione Derivatives in Molecular Docking Studies

Type of Interaction Interacting Ligand Moiety Common Interacting Amino Acid Residues
Hydrogen Bonding Carbonyl oxygens Tyr, Ser, Arg mdpi.comresearchgate.netnih.gov
π-π Stacking Isoindoline (B1297411) aromatic ring Trp, Phe, Tyr mdpi.commdpi.com
Hydrophobic Interactions Benzyl (B1604629) group, isoindoline ring Leu, Val, Ile, Met, Pro mdpi.comresearchgate.net

| π-σ / π-alkyl | Aromatic rings | Leu, Val mdpi.com |

Molecular Dynamics Simulations for Conformational and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur. researchgate.netmdpi.com Starting from the pose predicted by molecular docking, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

A key metric for assessing the stability of the complex is the root-mean-square deviation (RMSD) of the protein backbone and the ligand. researchgate.net A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the protein maintains its structural integrity. acs.orgresearchgate.net Conversely, large fluctuations in RMSD could indicate instability or that the ligand is dissociating from the binding pocket. researchgate.net These simulations are crucial for validating docking results and confirming that the predicted binding mode is stable under physiological conditions. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Analysis

The isoindoline-1,3-dione moiety is a well-known pharmacophore present in numerous biologically active compounds. acs.org Its planar and hydrophobic nature allows for various interactions with biological targets. acs.org The reactivity and stability of the entire molecule are significantly influenced by the electronic and steric effects of the substituents attached to this core structure.

The reactivity and stability of this compound are governed by a combination of its structural components: the phthalimide ring and the 3-nitrobenzyl group. Computational studies, such as those employing Density Functional Theory (DFT), help in understanding the electronic properties and reactivity of such molecules. acs.org

The isoindoline-1,3-dione ring system itself is relatively stable due to the delocalization of electrons across the aromatic ring and the imide group. The two carbonyl groups of the imide are key features, acting as hydrogen bond acceptors, which can be crucial for interactions with biological macromolecules. researchgate.net

The 3-nitrobenzyl substituent introduces specific electronic and steric characteristics that modulate the properties of the parent isoindoline-1,3-dione structure. The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the electron density distribution across the entire molecule. This can affect the reactivity of both the benzyl and the phthalimide rings. For instance, the presence of a nitro group can impact the molecule's susceptibility to nucleophilic or electrophilic attack.

Studies on related nitro-substituted compounds have shown that the position of the nitro group is critical in determining the compound's biological activity and properties. mdpi.com In the case of this compound, the meta-position of the nitro group on the benzyl ring will have distinct electronic effects compared to ortho- or para-substitutions.

Structural FeatureInfluence on Reactivity and Stability
Isoindoline-1,3-dione Core Provides a stable, planar, and hydrophobic scaffold. The carbonyl groups act as hydrogen bond acceptors, influencing intermolecular interactions. acs.orgresearchgate.net
Imide Nitrogen The reactivity of the N-H bond in the parent phthalimide allows for the introduction of various substituents, such as the 3-nitrobenzyl group, tailoring the molecule's properties. mdpi.comnih.gov
Benzyl Group Acts as a linker connecting the pharmacologically active nitro-phenyl group to the isoindoline-1,3-dione core. Its flexibility can be important for adopting favorable conformations for binding to biological targets.
3-Nitro Group As a strong electron-withdrawing group, it modifies the electronic properties of the benzyl ring and can influence the overall electron distribution of the molecule, thereby affecting its reactivity and interaction with biological targets. mdpi.com

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a compound's pharmacokinetic profile. For this compound, these predictions are based on its structural features and comparison with databases of known compounds.

Pharmacodynamic profiling, on the other hand, involves predicting the biological targets of a compound and its mechanism of action. Molecular docking studies on various isoindoline-1,3-dione derivatives have shown their potential to interact with a range of biological targets, including enzymes and receptors. nih.gov The specific substitution pattern is critical in determining the target specificity and potency.

ADME PropertyPredicted Profile for this compound
Absorption Likely to have good intestinal absorption due to the hydrophobic nature of the core structure. mdpi.com
Distribution The blood-brain barrier penetration would depend on a balance of lipophilicity and other factors. The presence of polar groups like the nitro and carbonyls might limit extensive CNS distribution.
Metabolism The nitro group can be a site for metabolic reduction. The aromatic rings are potential sites for hydroxylation by cytochrome P450 enzymes.
Excretion Metabolites are likely to be more polar and excreted via renal or biliary routes.
Potential Toxicity In silico toxicity predictions would assess potential for mutagenicity, carcinogenicity, and other adverse effects. Nitroaromatic compounds are sometimes associated with toxicity concerns that warrant experimental investigation.

Derivatives and Analogs of 2 3 Nitrobenzyl Isoindoline 1,3 Dione

Design and Synthesis of N-Substituted Isoindoline-1,3-diones

The synthesis of N-substituted isoindoline-1,3-diones, including the parent compound 2-(3-Nitrobenzyl)isoindoline-1,3-dione, is most commonly achieved through the condensation reaction between phthalic anhydride (B1165640) and a primary amine. mdpi.comnih.gov In the case of this compound, this involves the reaction of phthalic anhydride with 3-nitrobenzylamine. This straightforward and efficient method allows for the introduction of a wide variety of substituents on the nitrogen atom of the isoindoline-1,3-dione core, dictated by the choice of the primary amine starting material. mdpi.com

The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or toluene, and often requires heating to drive the dehydration and subsequent cyclization to form the imide ring. nih.govresearchgate.netmdpi.com The yields for such reactions are generally good, making this a practical approach for generating a library of N-substituted analogs. mdpi.com The purity and structure of the synthesized compounds are confirmed using standard analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). nih.govgsconlinepress.com The characteristic spectroscopic data for isoindoline-1,3-dione derivatives include distinct carbonyl stretching frequencies in the IR spectrum and specific proton and carbon signals in the NMR spectra corresponding to the aromatic and benzyl (B1604629) moieties. nih.govgsconlinepress.com

Table 1: General Synthetic Methods for N-Substituted Isoindoline-1,3-diones

Method Reactants Typical Conditions Ref.
Condensation Phthalic Anhydride, Primary Amine Glacial Acetic Acid or Toluene, Reflux mdpi.comnih.gov
From Acyl-hydrazides Acyl-hydrazide, Phthalic Anhydride Acetic Acid, Reflux mdpi.com
Solvent-free reaction Phthalic Anhydride, Primary Amine Heating researchgate.net

Modification of the Benzyl Moiety and Aromatic Substitution Effects

The synthesis of analogs with different substituents on the benzyl ring allows for a systematic investigation of structure-activity relationships (SAR). For instance, replacing the nitro group with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., halogens) can provide valuable insights into the electronic requirements for a desired biological effect. nih.govnih.gov The synthesis of these analogs would follow the same general condensation reaction, utilizing the appropriately substituted benzylamine.

The position of the substituent on the benzyl ring is also a critical factor. For example, the crystal structure of a related compound, 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], reveals a specific folded conformation influenced by the ortho-nitrobenzyl group. iucr.orgiucr.org This highlights how the substitution pattern can dictate the three-dimensional arrangement of the molecule, which is crucial for its interaction with biological targets.

Table 2: Examples of Substituted Benzylamines for Analog Synthesis

Benzylamine Derivative Resulting Isoindoline-1,3-dione Potential Electronic Effect
4-Methoxybenzylamine 2-(4-Methoxybenzyl)isoindoline-1,3-dione Electron-donating
4-Chlorobenzylamine 2-(4-Chlorobenzyl)isoindoline-1,3-dione Electron-withdrawing
2-Nitrobenzylamine 2-(2-Nitrobenzyl)isoindoline-1,3-dione Electron-withdrawing
3,4-Dimethoxybenzylamine 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione Electron-donating

Hybrid Compounds Incorporating Other Heterocyclic Scaffolds (e.g., Imidazole, Pyrazoline)

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units to achieve enhanced or novel biological activities. The this compound scaffold can be readily incorporated into such hybrid structures. For example, the isoindoline-1,3-dione moiety can be linked to other heterocyclic systems like imidazole and pyrazoline. rajpub.comnih.gov

The synthesis of these hybrids often involves multi-step reaction sequences. For instance, a common approach is to first synthesize an isoindoline-1,3-dione derivative bearing a reactive functional group, which can then be used to couple with the second heterocyclic moiety. rajpub.com The synthesis of pyrazole-isoindoline-1,3-dione hybrids has been reported, demonstrating the feasibility of combining these two important heterocyclic systems. nih.gov Similarly, the literature describes the synthesis of new phthalimido derivatives incorporated with pyrazole and pyrazoline moieties. rajpub.com The design of these hybrid compounds aims to leverage the distinct chemical and biological properties of each heterocyclic component to create novel molecular entities with potentially synergistic effects.

Linker Chemistry and Conformational Flexibility in Derivatives

Studies on related isoindoline-1,3-dione derivatives have shown that varying the length and composition of the linker can significantly impact biological activity. For example, the introduction of alkyl chains of different lengths or the incorporation of amide or ether functionalities within the linker can alter the molecule's ability to adopt a favorable conformation for binding to a biological target. nih.gov The conformational flexibility imparted by the linker can allow the molecule to adapt its shape to the binding site, potentially leading to improved potency and selectivity. The crystal structure of 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione] provides a clear example of how the linker, in this case, a bis(propane-3,1-diyl)amine chain, dictates the spatial arrangement of the phthalimide (B116566) and nitrobenzyl groups. iucr.orgiucr.org This underscores the importance of rational linker design in the development of novel isoindoline-1,3-dione-based compounds.

Applications in Advanced Organic Synthesis and Chemical Biology

2-(3-Nitrobenzyl)isoindoline-1,3-dione as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its constituent parts. The isoindoline-1,3-dione moiety is a robust scaffold, while the nitrobenzyl group serves as a latent functional handle. The nitro group can be readily reduced to an amine, which can then participate in a wide array of subsequent chemical transformations, including diazotization, acylation, and alkylation. This dual functionality allows for a modular and strategic approach to the synthesis of complex molecular targets.

The isoindoline-1,3-dione framework is a well-established building block in the synthesis of diverse heterocyclic systems. researchgate.net Derivatives of this scaffold are frequently employed in cyclocondensation reactions to construct more elaborate molecular architectures that merge multiple pharmacophoric motifs. clockss.orgresearchgate.net For instance, isoindoline-1,3-dione-based intermediates have been utilized in multi-step syntheses to afford conjugates containing pyrazole, thiazole, and triazole rings. researchgate.net

The presence of the 3-nitrobenzyl group in this compound provides an additional vector for synthetic elaboration. Following reduction of the nitro group to an amine, the resulting aminobenzyl moiety can be used as a key component in intramolecular or intermolecular cyclization reactions. This strategy enables the construction of fused heterocyclic systems where the isoindoline (B1297411) ring is annulated with other nitrogen-containing rings, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Synthetic StrategyResulting Heterocycle Type
Cyclocondensation ReactionsFused Polycyclic Systems
Intramolecular Cyclization (post-reduction)Annelated Nitrogen Heterocycles
Multi-component ReactionsHighly Substituted Heterocycles

The nitrobenzyl functional group is renowned for its application in photolabile protecting group chemistry. More recently, this reactivity has been harnessed in the development of "photoclick" reactions for modular conjugation. nih.gov Light-induced reactions involving ortho-nitrobenzyl alcohols and primary amines have been developed as a versatile method for the rapid and controlled functionalization of small molecules and biomolecules. nih.gov This process, termed PANAC (light-induced primary amines and o-nitrobenzyl alcohols cyclization), exemplifies a click chemistry approach that offers spatiotemporal control. nih.gov

While the canonical examples involve the ortho-nitro isomer, the underlying photochemistry of the nitrobenzyl group suggests that this compound could serve as a valuable component in similar light-induced conjugation strategies. The nitrobenzyl unit can act as a molecular "plugin," allowing the isoindoline-1,3-dione core to be attached to or released from other molecules upon irradiation. This capability is highly desirable for creating functional bioconjugates, developing advanced drug delivery systems, and fabricating dynamic materials. nih.gov

The isoindoline-1,3-dione (phthalimide) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govmdpi.com Phthalimide (B116566) derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. researchgate.netmdpi.comnih.gov The structure is recognized as a noteworthy pharmacophore for designing enzyme inhibitors, such as those targeting acetylcholinesterase in the context of Alzheimer's disease. nih.gov

This compound serves as an ideal building block, or synthon, for creating novel therapeutic candidates. The phthalimide core provides a reliable anchor for biological activity, while the 3-nitrobenzyl group offers a site for chemical modification to fine-tune pharmacological properties. By reducing the nitro group and subsequently modifying the resulting amine, chemists can append various pharmacophores, link the molecule to carrier systems, or develop prodrugs. This modularity makes it a valuable precursor in the synthesis of compound libraries for drug discovery programs. mdpi.com

Biological Activity of Isoindoline-1,3-dione Derivatives
Analgesic mdpi.comnih.gov
Anti-inflammatory mdpi.comnih.gov
Anticonvulsant mdpi.com
Acetylcholinesterase Inhibition nih.gov
Anticancer researchgate.net

Integration into Functional Materials

The chemical properties of this compound also make it a candidate for incorporation into advanced functional materials. The aromatic nature of the molecule, combined with the polar dione and nitro functionalities, can impart useful electronic and physical properties to larger systems like polymers and dyes.

Isoindoline-1,3-dione derivatives are used as precursors in the manufacture of polymers. clockss.orgresearchgate.net Monomers containing the phthalimide group can be synthesized and subsequently polymerized to create materials with desirable thermal stability and mechanical properties. A notable example involves the polymerization-induced self-assembly (PISA) of a related monomer, (2-(4-vinylbenzyl)isoindoline-1,3-dione), to produce well-defined, core-shell nanoparticles. rsc.org In this work, diblock copolymers containing a poly(2-(4-vinylbenzyl)isoindoline-1,3-dione) block were shown to self-assemble into spherical nanoparticles during RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization. rsc.org

Similarly, this compound could be chemically modified to introduce a polymerizable group (e.g., vinyl or methacrylate), transforming it into a functional monomer. The presence of the nitro group would introduce additional functionality into the resulting polymer, which could be used for post-polymerization modification or to impart specific properties such as altered polarity or responsiveness to chemical stimuli.

The isoindoline-1,3-dione structure is a known component in the design of colorants, dyes, and photochromic materials. researchgate.netresearchgate.net The extended π-system of the phthalimide core acts as a chromophore. The combination of an electron-withdrawing nitro group and the aromatic rings in this compound suggests its potential as a precursor for dyes and pigments. A related structure, indane-1,3-dione, is recognized as an electron acceptor building block for designing dyes used in applications such as solar cells. mdpi.com

By strategically coupling this compound (or its reduced amino derivative) with other aromatic systems containing electron-donating groups, it is possible to create push-pull chromophores. These types of molecules often exhibit strong absorption in the visible spectrum and are the basis for many modern organic dyes and pigments. Further chemical modifications could be explored to tune the color, solubility, and lightfastness of the resulting materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 2-(3-nitrobenzyl)isoindoline-1,3-dione derivatives, and how do reaction conditions influence yield?

  • Methodology : Derivatives are synthesized via nucleophilic substitution reactions. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with substituted benzylamines in n-propanol under pyridine catalysis. Reaction conditions (temperature, solvent, catalyst) significantly impact yields. Methoxy-substituted benzylamines yield 26.3–36.6%, while dichloro-substituted analogs yield 31.4% due to steric and electronic effects .
  • Optimization : Characterization via ¹H/¹³C NMR and HRMS confirms purity and structure. Lower yields with bulky substituents suggest steric hindrance during ring-opening of the epoxide intermediate .

Q. How are structural and electronic properties of this compound derivatives characterized?

  • Techniques : ¹H/¹³C NMR (chemical shifts and coupling constants), IR (functional groups), and X-ray crystallography (bond lengths, angles). For example, crystallographic data for a related compound (2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione) reveal a monoclinic system with unit cell parameters a = 12.472 Å, b = 9.285 Å, and β = 115.3°, validated by single-crystal X-ray diffraction .
  • Electronic Properties : LogP (1.73) and polar surface area (PSA = 54.45) computed for analogs indicate moderate hydrophobicity and membrane permeability .

Advanced Research Questions

Q. What in vitro assays evaluate the biological activity of this compound derivatives, and how are inhibition mechanisms elucidated?

  • Tyrosinase Inhibition : Spectrophotometric assays using L-DOPA as substrate measure IC₅₀ values. For example, nitro-substituted analogs (e.g., 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione) exhibit IC₅₀ = 26.20 μM via competitive inhibition, confirmed by Lineweaver-Burk plots .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MDA-MB-231) assess growth inhibition. Phthalimide derivatives show activity via apoptosis induction, linked to electron-withdrawing substituents enhancing electrophilic interactions .

Q. How do electron-withdrawing groups (e.g., nitro) on the benzyl moiety influence reactivity and biological efficacy?

  • Synthetic Reactivity : Nitro groups increase electrophilicity, accelerating nucleophilic attacks in epoxide ring-opening reactions. However, steric bulk may reduce yields in sterically congested systems .
  • Biological Interactions : Nitro groups enhance binding to enzyme active sites via hydrogen bonding and π-π stacking. Molecular docking of analogs reveals nitrobenzyl moieties occupying hydrophobic pockets in tyrosinase, improving inhibition .

Q. What computational strategies model interactions between this compound derivatives and biological targets?

  • Molecular Docking : AutoDock/Vina predicts binding poses in tyrosinase (PDB: 2Y9X). Nitro groups form hydrogen bonds with His263 and Asn260, while the isoindoline-dione scaffold interacts with Cu²⁺ ions in the active site .
  • MD Simulations : Trajectories (100 ns) assess binding stability. For analogs, RMSD < 2 Å indicates stable enzyme-ligand complexes, correlating with experimental IC₅₀ values .

Methodological Considerations

  • Data Contradictions : Variability in biological activity (e.g., IC₅₀) across analogs may arise from differences in assay protocols (substrate concentration, enzyme source) or substituent positioning. Cross-validation using orthogonal assays (e.g., fluorescence quenching) is recommended .
  • Advanced Characterization : Synchrotron-based X-ray diffraction resolves electron density maps for ambiguous crystallographic data, ensuring accurate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.